molecular formula C21H19N3O2 B2710477 3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 898916-26-2

3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No. B2710477
M. Wt: 345.402
InChI Key: MRXAVOZYJSDQLM-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely a derivative of quinoline, which is a heterocyclic aromatic organic compound. Quinoline derivatives have been studied for their potential applications in various fields, including medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a pyrimido[4,5-b]quinoline core with various substitutions. The 3,5-dimethylphenyl group would be attached at the 3-position, and there would be methyl groups at the 2 and 10 positions .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The presence of the quinoline core and the phenyl rings could potentially make it a candidate for various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Properties such as solubility, melting point, boiling point, and reactivity could vary widely .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Pyrimido[4,5-b]quinoline derivatives are central to various chemical reactions and synthesis processes. For instance, these compounds are involved in Dimroth-type ring-opening and closure reactions, highlighting their potential in creating structurally diverse heterocyclic compounds (Levine, Chu, & Bardos, 1977). Additionally, these derivatives can be synthesized through three-component cyclocondensation, indicating their versatility in organic synthesis (Hovsepyan, Karakhanyan, Israelyan, & Panosyan, 2018).

Antimicrobial and Anticancer Activities

Derivatives of pyrimido[4,5-b]quinoline have shown potential antimicrobial and anticancer activities. Research has identified that certain derivatives possess broad-spectrum antibacterial efficacy, indicating their significance in developing new antimicrobial agents (Ismail, Al-Shihry, Arafa, & el-Ayaan, 2013). Moreover, some derivatives exhibit potent cytotoxic activities against cancer cell lines, suggesting their application in cancer therapy (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Material Science and Corrosion Inhibition

Pyrimido[4,5-b]quinoline derivatives also play a role in material science, particularly in corrosion inhibition. For example, certain derivatives have been tested as corrosion inhibitors for copper and brass, demonstrating their utility in protecting metals against corrosion (S-Fouda, 2017).

Green Chemistry and Synthesis

The synthesis of pyrimido[4,5-b]quinoline derivatives aligns with the principles of green chemistry, emphasizing environmentally benign procedures. Methods involving ionic liquids and aqueous media have been developed, offering simpler, safer, and more efficient synthesis routes (Mohammadi, Shirini, & Yahyazadeh, 2015).

Future Directions

The study of complex organic compounds like this one is a vibrant field of research, with potential applications in areas such as medicinal chemistry, materials science, and more . Further studies could explore the synthesis, properties, and potential applications of this compound.

properties

IUPAC Name

3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2/c1-12-9-13(2)11-15(10-12)24-14(3)22-20-18(21(24)26)19(25)16-7-5-6-8-17(16)23(20)4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXAVOZYJSDQLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NC3=C(C2=O)C(=O)C4=CC=CC=C4N3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

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